molecular formula CH4MgO5 B8008377 Barringtonite CAS No. 5145-48-2

Barringtonite

Cat. No.: B8008377
CAS No.: 5145-48-2
M. Wt: 120.34 g/mol
InChI Key: ZEYIGTRJOAQUPJ-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Barringtonite can be synthesized in the laboratory by reacting a soluble magnesium salt, such as magnesium chloride, with sodium bicarbonate under controlled conditions. The reaction is as follows: [ \text{MgCl}_2(aq) + 2 \text{NaHCO}_3(aq) \rightarrow \text{MgCO}_3(s) + 2 \text{NaCl}(aq) + \text{H}_2\text{O}(l) + \text{CO}_2(g) ]

Industrial Production Methods: In industrial settings, this compound can be produced through a high-pressure carbon dioxide carbonation reaction in a magnesium-containing aqueous solution. The process involves filtration, drying, and crushing to obtain fine ceramic magnesium carbonate .

Types of Reactions:

    Carbonation: this compound can undergo carbonation reactions, where it reacts with carbon dioxide to form magnesium bicarbonate.

    Decomposition: When heated, this compound decomposes to form magnesium oxide and carbon dioxide.

Common Reagents and Conditions:

    Carbonation: Carbon dioxide gas is bubbled through an aqueous solution containing magnesium ions.

    Decomposition: Heating this compound to temperatures around 350°C results in its decomposition.

Major Products:

    Carbonation: Magnesium bicarbonate.

    Decomposition: Magnesium oxide and carbon dioxide.

Scientific Research Applications

Barringtonite has several scientific research applications:

Mechanism of Action

The mechanism by which barringtonite exerts its effects is primarily through its chemical reactivity. In antacid formulations, it neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride, water, and carbon dioxide. The molecular targets include gastric acid in the stomach, and the pathways involved are the neutralization reactions that reduce acidity.

Comparison with Similar Compounds

Comparison:

This compound’s distinct properties and its formation under specific environmental conditions make it a valuable mineral for various scientific and industrial applications.

Properties

IUPAC Name

magnesium;carbonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Mg.2H2O/c2-1(3)4;;;/h(H2,2,3,4);;2*1H2/q;+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYIGTRJOAQUPJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].O.O.[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4MgO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893027
Record name Barringtonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5145-48-2
Record name Barringtonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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